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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and potential biological significance of 2-Oxodecanoic acid.
Designed for researchers, scientists, and professionals in drug development, this document
synthesizes key data, outlines relevant experimental protocols, and visualizes associated
biological pathways and synthetic workflows.

Core Structural and Physicochemical Properties

2-Oxodecanoic acid, also known as 2-ketodecanoic acid, is a medium-chain oxo fatty acid. It
is structurally characterized by a ten-carbon aliphatic chain with a ketone group at the second
carbon (a-position) and a terminal carboxylic acid group. This structure imparts specific
chemical reactivity and physical properties that are of interest in various research contexts.

Chemical Identifiers
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Identifier Type Value

IUPAC Name 2-oxodecanoic acid[1]

CAS Number 333-60-8[1]

Molecular Formula C10H1803][1]

SMILES CCCCCCCCC(=0)C(=0)0[1]

InChlKey JBFDBSZCFDASAE-UHFFFAOYSA-NJ[1]

Physicochemical

Property Value

Molecular Weight 186.25 g/mol [1]
Monoisotopic Mass 186.125594432 Da[1]
XLogP3 3.2[1]

Topological Polar Surface Area 54.4 A?[1]

Hydrogen Bond Donor Count 1[1]

Hydrogen Bond Acceptor Count 3[1]

Rotatable Bond Count 8[1]

Synthesis and Characterization: Experimental
Protocols

While specific protocols for 2-Oxodecanoic acid are not abundantly detailed in publicly
accessible literature, its synthesis can be achieved through established methods for a-keto acid
production. The following sections outline a plausible synthetic route and standard analytical
procedures for its characterization.

Proposed Synthesis Protocol: Oxidation of Methyl 2-
hydroxydecanoate
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A common method for the preparation of a-keto acids is the oxidation of the corresponding a-

hydroxy esters, followed by hydrolysis.

Step 1: Oxidation of Methyl 2-hydroxydecanoate

Dissolve methyl 2-hydroxydecanoate in a suitable organic solvent such as dichloromethane
(DCM) in a round-bottom flask.

Cool the solution to 0°C in an ice bath.

Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern
oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction and perform a work-up by washing with aqueous
solutions to remove the oxidant and byproducts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude methyl 2-oxodecanoate.

Purify the crude product using column chromatography on silica gel.

Step 2: Hydrolysis to 2-Oxodecanoic Acid

Dissolve the purified methyl 2-oxodecanoate in a mixture of an organic solvent (e.g.,
tetrahydrofuran) and water.

Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.
Monitor the hydrolysis of the ester to the carboxylate by TLC.

Once the reaction is complete, acidify the mixture with a dilute strong acid (e.g., 1M HCI) to a
pH of approximately 2.

Extract the aqueous layer with an organic solvent like ethyl acetate.
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o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 2-Oxodecanoic acid.

A proposed two-step workflow for the synthesis of 2-Oxodecanoic acid.

Analytical Protocol: GC-MS for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of
fatty acids. For 2-Oxodecanoic acid, a derivatization step to form a more volatile ester is
typically required.

o Derivatization (Methylation):

o To an accurately weighed sample of 2-Oxodecanoic acid, add a solution of 2% sulfuric
acid in methanol.

o Heat the mixture at 80°C for 2 hours in a sealed vial.
o After cooling, add hexane and water to partition the phases.

o Collect the upper hexane layer containing the fatty acid methyl ester (FAME), which in this
case would be methyl 2-oxodecanoate.

e GC-MS Analysis:

o

Instrument: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.

o Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 um) or a similar non-polar
column.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector: Set to 250°C with a split ratio (e.g., 20:1).

o Oven Program: Start at an initial temperature (e.g., 100°C), ramp at a controlled rate (e.g.,
5°C/min) to a final temperature (e.g., 250°C), and hold for a few minutes.

o MS Detector: Operate in electron ionization (ElI) mode at 70 eV. Scan a mass range of m/z
50-500.
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o Identification: The retention time of the derivatized analyte is compared to a known
standard. The mass spectrum is characterized by its molecular ion peak and specific
fragmentation patterns, which can be compared to a spectral library (e.g., NIST) for
confirmation.

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
e Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Oxodecanoic acid in about 0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

* 'H NMR Spectroscopy:
o Acquire the spectrum on a 400 MHz or higher field spectrometer.

o Expected signals would include: a triplet for the terminal methyl group (C10), a multiplet
for the long chain of methylene groups (C4-C9), a triplet for the methylene group adjacent
to the carbonyl (C3), and a broad singlet for the carboxylic acid proton. The absence of a
proton at the C2 position would be a key indicator.

e 13C NMR Spectroscopy:
o Acquire the spectrum with proton decoupling.

o Expected signals would include: a peak for the terminal methyl carbon, a series of peaks
for the methylene carbons, and two distinct downfield signals for the carboxylic carbon
(C1) and the ketone carbon (C2), which would be highly deshielded.

Biological Context and Significance

While 2-Oxodecanoic acid itself is noted as a plant and algal metabolite, the broader class of
fatty acids, particularly short-chain fatty acids, has garnered significant attention for their role as
epigenetic modulators. They can function as inhibitors of histone deacetylases (HDACS).
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HDACSs are enzymes that remove acetyl groups from lysine residues on histone proteins. This
deacetylation leads to a more condensed chromatin structure, generally resulting in
transcriptional repression. By inhibiting HDACs, compounds can induce histone
hyperacetylation, leading to a more open chromatin state and the expression of genes,
including tumor suppressor genes. This mechanism is a key area of interest in cancer therapy.
The amino derivatives of 2-Oxodecanoic acid have been investigated as components of
natural HDAC inhibitors.

Mechanism of HDAC inhibition by fatty acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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